N-Benzyl-2-formyl Desipramine

TRPA1 Pain Ion Channel Pharmacology

N-Benzyl-2-formyl Desipramine (CAS 134150-70-2) overcomes generic desipramine analog limitations by providing the unique dual N-benzyl/C-2 formyl modifications essential for impurity profiling and TRPA1 target validation. Certified reference standard (≥98% HPLC) with distinct logP 5.8 for C18 HPLC resolution from desipramine and 2-hydroxydesipramine. Validated TRPA1 antagonist (IC50 390-1,100 nM) for graded channel inhibition. Lot-specific documentation and reproducible synthesis (Adamczyk et al. 1991) support ANDA/DMF impurity profiling and LC-MS/MS method validation.

Molecular Formula C26H28N2O
Molecular Weight 384.523
CAS No. 134150-70-2
Cat. No. B585191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-2-formyl Desipramine
CAS134150-70-2
Synonyms10,11-Dihydro-5-[3-[methyl(phenylmethyl)amino]propyl]-5H-dibenz[b,f]azepine-2-carboxaldehyde;  5-(3-(Benzyl(methyl)amino)propyl)-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde
Molecular FormulaC26H28N2O
Molecular Weight384.523
Structural Identifiers
SMILESCN(CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)C=O)CC4=CC=CC=C4
InChIInChI=1S/C26H28N2O/c1-27(19-21-8-3-2-4-9-21)16-7-17-28-25-11-6-5-10-23(25)13-14-24-18-22(20-29)12-15-26(24)28/h2-6,8-12,15,18,20H,7,13-14,16-17,19H2,1H3
InChIKeyYCQURJISLLKBMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-formyl Desipramine: Analytical Standard and Pharmacological Probe


N-Benzyl-2-formyl Desipramine (CAS 134150-70-2), systematically named 11-[3-[benzyl(methyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepine-3-carbaldehyde, is a doubly modified derivative of the tricyclic antidepressant desipramine bearing both an N-benzyl substituent and a C-2 formyl group on the dibenzazepine ring system [1]. With a molecular formula of C₂₆H₂₈N₂O and molecular weight of 384.51 g/mol, this compound is classified as a desipramine metabolite and is utilized predominantly as a certified reference standard for impurity profiling in pharmaceutical quality control, as well as a pharmacological tool compound with reported antagonist activity at the Transient Receptor Potential Ankyrin 1 (TRPA1) channel [2].

Workflow Pharmaceutical impurity profiling standard
Tool Context TRPA1 channel antagonist probe
Method Fit Reversed-phase HPLC method validation

Why N-Benzyl-2-formyl Desipramine Has No Substitute


Generic substitution among desipramine analogs is unsupportable because the simultaneous presence of the N-benzyl and C-2 formyl modifications on N-Benzyl-2-formyl Desipramine produces a unique combination of physicochemical properties, chromatographic behavior, and pharmacological target engagement that no single in-class compound recapitulates [1]. Desipramine itself lacks the formyl and benzyl groups and acts primarily as a norepinephrine transporter (NET) inhibitor (Ki ~0.6–4 nM), whereas N-Benzyl-2-formyl Desipramine exhibits measurable TRPA1 antagonism (IC₅₀ 390–1,100 nM) with no reported NET activity [2][3]. N-Formyldesipramine (MW 294.4) carries only the N-formyl modification, and 2-Hydroxydesipramine (MW 282.4) bears only the ring hydroxyl group; neither matches the target compound's calculated logP of 5.8 or its retention characteristics on reversed-phase HPLC columns, making them unsuitable surrogates for impurity identification or bioanalytical method validation .

! Desipramine lacks TRPA1 antagonist activity; its NET/SERT pharmacology may confound ion channel research models.
! N-Formyldesipramine does not match the target compound's logP (5.8 vs. ~3.5) and HPLC retention, risking co-elution or misidentification in impurity profiling.
! 2-Hydroxydesipramine has a different ring modification and significantly lower lipophilicity, making it an unsuitable surrogate for bioanalytical method validation.

N-Benzyl-2-formyl Desipramine: Key Differentiation Evidence


TRPA1 Antagonism Compared to Desipramine

N-Benzyl-2-formyl Desipramine demonstrates measurable, concentration-dependent antagonist activity at both human and rat TRPA1 channels, a target not engaged by the parent compound desipramine at comparable concentrations. In HEK293 cells heterologously expressing human TRPA1, N-Benzyl-2-formyl Desipramine inhibited agonist-induced calcium influx with an IC₅₀ of 1,100 nM; against rat TRPA1, the IC₅₀ was 390 nM [1]. By contrast, desipramine's primary molecular targets are the norepinephrine transporter (NET, Ki = 0.6–4.0 nM) and serotonin transporter (SERT, Ki = 22–163 nM), with no reported TRPA1 activity in publicly available pharmacological databases .

TRPA1 Antagonism vs. Desipramine
Cross-study comparable
Target: Human IC₅₀ 1,100 nM; Rat IC₅₀ 390 nM
Desipramine: No measurable TRPA1 activity
Reported target-engagement shift context
Supports chemotype probe differentiation for TRPA1 studies
TRPA1 Pain Ion Channel Pharmacology

Physicochemical Differences vs. N-Formyldesipramine

The N-benzyl substitution on N-Benzyl-2-formyl Desipramine (MW 384.51, calculated logP 5.8, topological polar surface area 23.6 Ų) produces significant chromatographic retention differentiation from the simpler N-Formyldesipramine (MW 294.4, estimated logP ~3.5, no benzyl group) [1][2]. The addition of the benzyl moiety increases the molecular weight by approximately 90 Da and the calculated octanol-water partition coefficient by roughly 2.3 log units, translating to an estimated reversed-phase HPLC retention time shift of 3–8 minutes under standard C18 gradient conditions commonly used in pharmacopeial impurity methods for tricyclic antidepressants .

Physicochemical vs. N-Formyldesipramine
Class-level inference
ΔMW ≈ +90 Da; ΔlogP ≈ +2.3 log units
HPLC retention differentiation context
Estimated 3–8 min retention shift on standard C18 gradient
HPLC Retention logP Analytical Method Development

TRPA1 Antagonist Potency Among Reference Probes

N-Benzyl-2-formyl Desipramine occupies a distinct intermediate-potency niche in the TRPA1 antagonist landscape, with rat TRPA1 IC₅₀ of 390 nM (calcium influx assay in HEK293 cells) [1]. This places it between the widely used reference antagonist A-967079 (human TRPA1 IC₅₀ = 51–67 nM electrophysiology, 67–289 nM calcium assay) and the less potent tool HC-030031 (IC₅₀ = 4.9–7.5 μM) [2][3]. Notably, N-Benzyl-2-formyl Desipramine is structurally unrelated to the oxime (A-967079) and purine-dione (HC-030031) chemotypes, offering a dibenzazepine-based scaffold that may engage TRPA1 through distinct binding interactions.

TRPA1 Potency Among Reference Probes
Cross-study comparable
Rat TRPA1 IC₅₀ 390 nM
Ranked intermediate between A-967079 and HC-030031
Intermediate-potency chemotype context
Structurally distinct dibenzazepine scaffold vs. oxime/purine-dione series
TRPA1 Pain Research Chemical Biology

Purity and Supply Consistency for Regulatory Standards

N-Benzyl-2-formyl Desipramine is supplied as a certified analytical reference standard with defined purity specifications. Santa Cruz Biotechnology offers this compound at ≥98% purity (HPLC) in 50 mg unit sizes, supported by lot-specific Certificate of Analysis documentation including HPLC chromatograms and water content determination . Vendors including Clearsynth and USP-related channels list this compound specifically within their desipramine impurity reference standard portfolios, underscoring its recognized role in pharmacopeial impurity profiling of desipramine hydrochloride active pharmaceutical ingredient (API) and finished dosage forms . The commercial availability of a characterized standard enables direct quantitation against a material of documented purity, eliminating the need for independent synthesis and full structural elucidation by the end user.

Purity and Supply Consistency
Data to verify
Certified ≥98% purity (HPLC), 50 mg unit, lot-specific CoA
Specification review context
Pre-characterized standard reduces user characterization burden
Pharmaceutical Impurity Standard QC Release Testing Method Validation

Synthetic Pathway and Structural Confirmation

A peer-reviewed synthetic preparation of N-Benzyl-2-formyl Desipramine has been published by Adamczyk, Chen, and Fishpaugh in Organic Preparations and Procedures International (1991, vol. 23, #3, pp. 365–372) [1]. The reported synthesis employs the reaction of 3-fluoroanisole with potassium hydroxide, sodium cyanoborohydride, and phosphorus oxychloride in methanol over 4.0 hours to generate the target compound from N-benzyldesipramine (CAS 3978-87-8) as the immediate precursor [2]. This published methodology provides independent verification of the compound's structural identity and offers a reproducible route for laboratories requiring in-house synthesis or isotopic labeling.

Synthetic Pathway Confirmation
Supporting evidence
Published synthesis: Adamczyk et al., Org. Prep. Proced. Int., 1991
Published methodology supports structural verification
Enables in-house synthesis or isotopic labeling from N-benzyldesipramine
Organic Synthesis Process Chemistry Reference Standard Manufacture

N-Benzyl-2-formyl Desipramine: Procurement and Application Scenarios


Pharmaceutical Impurity Profiling for Regulatory Submissions

N-Benzyl-2-formyl Desipramine serves as a characterized reference standard for identifying and quantifying the N-benzyl-2-formyl impurity in desipramine hydrochloride API and finished drug products. Its certified purity (≥98% HPLC) and lot-specific documentation support method validation, system suitability testing, and impurity limit verification required for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions to regulatory agencies . The compound's distinct chromatographic retention (logP = 5.8) ensures resolution from desipramine and its principal metabolite 2-hydroxydesipramine on standard C18 HPLC columns, a critical attribute for pharmacopeial monograph compliance [1].

TRPA1 Channel Pharmacology and Pain Research

With validated antagonist activity at human TRPA1 (IC₅₀ = 1,100 nM) and rat TRPA1 (IC₅₀ = 390 nM), N-Benzyl-2-formyl Desipramine provides a dibenzazepine-based chemotype for TRPA1 target validation studies . Its intermediate potency—more potent than HC-030031 (IC₅₀ ~5–7 μM) yet less potent than A-967079 (IC₅₀ ~50–290 nM)—makes it suitable for concentration-response experiments where graded channel inhibition is required, and its structural novelty relative to oxime and purine-dione series supports orthogonal chemotype confirmation in target engagement studies [1].

Bioanalytical Method Development and Metabolite Identification

As a desipramine metabolite, N-Benzyl-2-formyl Desipramine is applied as a reference material for developing and validating LC-MS/MS or GC-MS methods for quantitation of desipramine metabolites in biological matrices (plasma, urine, tissue homogenates) . Its increased molecular weight (+102 Da relative to desipramine) and distinct fragmentation pattern facilitate unambiguous multiple reaction monitoring (MRM) transitions, reducing interference from isobaric endogenous compounds in complex biological samples [1].

In-House Reference Standard Synthesis and Isotopic Labeling

The published synthetic route by Adamczyk et al. (1991) provides a reproducible pathway from N-benzyldesipramine to N-Benzyl-2-formyl Desipramine, enabling laboratories to prepare in-house reference material or to incorporate stable isotopes (¹³C, ²H) for use as internal standards in quantitative mass spectrometry assays . This route utilizes commercially accessible reagents (3-fluoroanisole, KOH, NaBH₃CN, POCl₃ in methanol) and proceeds in a single formylation step, making it amenable to small-scale academic or industrial process chemistry laboratories.

Application
Selection Property
Validation Focus
Pharmaceutical impurity profiling
Certified purity and chromatographic resolution
Method validation and system suitability for regulatory documentation
TRPA1 channel pharmacology
Dibenzazepine-based TRPA1 antagonist chemotype
Concentration-response studies and orthogonal chemotype validation
Bioanalytical method development
Distinct molecular weight and fragmentation pattern
LC-MS/MS method specificity and interference reduction in biological matrices
In-house reference standard synthesis
Published synthetic route from N-benzyldesipramine
Independent structural verification and isotopic labeling for internal standards

Technical Documentation Hub

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